molecular formula C5H6N2OS B1676490 Methylthiouracil CAS No. 56-04-2

Methylthiouracil

Cat. No. B1676490
CAS RN: 56-04-2
M. Wt: 142.18 g/mol
InChI Key: HWGBHCRJGXAGEU-UHFFFAOYSA-N
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Description

Methylthiouracil is an organosulfur compound used as an antithyroid preparation . It is a thioamide, closely related to propylthiouracil . Methylthiouracil is not used clinically in the United States, it has a similar mechanism of action and side effect to that of propylthiouracil .


Synthesis Analysis

Methylthiouracil is prepared quite simply by condensation of ethyl acetoacetate with thiourea . Further work in this series shows that better activity was obtained by incorporation of a lipophilic side chain .


Molecular Structure Analysis

The molecular formula of Methylthiouracil is C5H6N2OS . The IUPAC name is 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .


Chemical Reactions Analysis

Methylthiouracil is prepared by the condensation of ethyl acetoacetate with thiourea . The drug acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland .


Physical And Chemical Properties Analysis

Methylthiouracil is a crystalline solid . It sublimes at its boiling point . The melting point is 330 °C . It is insoluble in water; slightly soluble in benzene, diethyl ether, ethanol, and methanol .

Scientific Research Applications

Therapeutic Efficacy in Hyperthyroidism Methylthiouracil has been historically significant in the treatment of hyperthyroidism, marking its efficacy in controlling this condition. Studies conducted in the mid-20th century showcased its effectiveness, comparing favorably to propylthiouracil in terms of dosage efficiency and therapeutic outcomes. These findings were pivotal in understanding and managing hyperthyroidism, suggesting that methylthiouracil could be administered in doses that are both effective and smaller, akin to those of propylthiouracil, yet potentially more efficacious (McCullagh & Sirridge, 1948).

Impact on Cell Proliferation and Apoptosis Research has explored the effects of methylthiouracil on cell dynamics, particularly focusing on rat bone marrow stromal cells (BMSCs). It was found that methylthiouracil inhibits the proliferation of BMSCs and promotes apoptosis. This indicates a cytotoxic effect of methylthiouracil on these cells, underscoring its biological impacts beyond thyroid disease management. Such studies contribute to a broader understanding of methylthiouracil's pharmacodynamics (Ye et al., 2014).

Thyroid-Stimulating Autoantibody Research Methylthiouracil's role has been investigated in the context of thyroid gland stimulation, particularly in its interaction with autoantibodies. Experiments using methylthiouracil-induced models in mice have provided insights into the mechanisms of thyroid stimulation and the potential differentiation of thyroid-stimulating autoantibodies from long-acting thyroid stimulator (LATS). This area of research illuminates the complex interplay between medications like methylthiouracil and the immune responses affecting thyroid function (Adams & Kennedy, 1971).

Exploring Neurosecretory and Thyroid Gland Relationships The long-term administration of methylthiouracil has been utilized to study its effects on the hypothalamic neurosecretion and thyroid gland relationship in rats. These investigations have highlighted how methylthiouracil-induced hypothyroidism impacts neurosecretory activity and thyroid hormone levels, offering valuable insights into the neuroendocrine regulation of thyroid function. This research underscores the drug's utility in probing the physiological and pathological interactions between the brain and thyroid gland (Michimata, 1959).

Future Directions

Drug repurposing is a common approach to AD drug development and represents 39% of trials in the current AD pipeline . Therapies from many disease areas provide agents potentially useful in AD . Most of the repurposed agents are generic and a variety of intellectual property strategies have been adopted to enhance their economic value .

properties

IUPAC Name

6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
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InChI

InChI=1S/C5H6N2OS/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)
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InChI Key

HWGBHCRJGXAGEU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)NC(=S)N1
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Molecular Formula

C5H6N2OS
Record name METHYLTHIOURACIL
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DSSTOX Substance ID

DTXSID2020890
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Molecular Weight

142.18 g/mol
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Physical Description

Methylthiouracil appears as white crystalline powder with an odor of onions and a bitter taste. A saturated aqueous solution is neutral or slightly acidic. (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN COLD WATER, ETHER; ONE PART DISSOLVES IN ABOUT 150 PARTS BOILING WATER; SLIGHTLY SOL IN ALCOHOL, ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM. FREELY SOL IN AQ SOLN OF AMMONIA & ALKALI HYDROXIDES., Water solubility of 533.2 mg/l at 25 °C.
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Mechanism of Action

THIOAMIDE DERIVATES /WHICH INCL METHYLTHIOURACIL/ ... INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE.
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Product Name

Methylthiouracil

Color/Form

CRYSTALS, PLATES FROM WATER, WHITE, CRYSTALLINE POWDER

CAS RN

56-04-2
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Melting Point

570 to 577 °F (Decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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